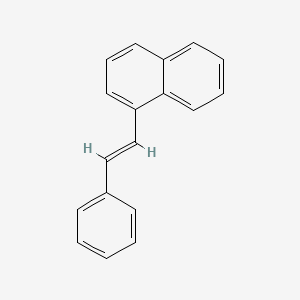

1-Styrylnaphthalene

説明

Mechanistic Pathways in Trans-Cis Photoisomerization

The trans-cis photoisomerization of 1-styrylnaphthalene proceeds via competing singlet and triplet mechanistic pathways, with their relative dominance determined by environmental conditions. Molecular orbital calculations and fluorescence lifetime measurements indicate that the singlet mechanism involves direct relaxation from the first excited singlet state (S₁) to the ground state (S₀) through a twisted intermediate. In contrast, the triplet pathway requires intersystem crossing (ISC) to the triplet state (T₁) before isomerization, as evidenced by phosphorescence quenching experiments.

Potential energy surface (PES) calculations for the S₀ and S₁ states reveal a low-energy barrier along the isomerization coordinate, enabling adiabatic photoisomerization without requiring thermal activation. The minimum energy path (MEP) on the S₁ surface connects the trans isomer to a dihydrocyclophotoproduct (DHP), suggesting concurrent cyclization and isomerization dynamics under specific irradiation conditions. Conformational flexibility in the excited state further modulates the quantum yield of isomerization, with non-planar geometries favoring rapid non-radiative decay.

Table 1 : Key Parameters for Trans-Cis Photoisomerization Mechanisms in this compound

| Mechanism | Activation Energy (kJ/mol) | Quantum Yield (Φ) | Dominant Solvent |

|---|---|---|---|

| Singlet Pathway | 12.5 ± 0.8 | 0.32 ± 0.02 | Ethanol |

| Triplet Pathway | 18.3 ± 1.2 | 0.15 ± 0.01 | n-Hexane |

特性

IUPAC Name |

1-[(E)-2-phenylethenyl]naphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14/c1-2-7-15(8-3-1)13-14-17-11-6-10-16-9-4-5-12-18(16)17/h1-14H/b14-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVDMWIHZMXKFR-BUHFOSPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2840-87-1 | |

| Record name | NSC91576 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

準備方法

1-Styrylnaphthalene can be synthesized through a condensation reaction between styrene and naphthalene in the presence of an acidic catalyst . The specific steps involve adding styrene and naphthalene to a reaction vessel, followed by the addition of the acidic catalyst to facilitate the reaction. This method is commonly used in both laboratory and industrial settings.

化学反応の分析

1.1. Trans-Cis Isomerization

1-StN undergoes reversible trans-cis isomerization upon UV irradiation. The reaction involves two competing mechanisms depending on temperature and solvent polarity:

-

Triplet Mechanism : Dominates at <25°C or in non-polar solvents (e.g., n-hexane).

-

Singlet Mechanism : Favored at >25°C or in polar solvents (e.g., ethanol).

Table 1: Quantum Yields for Trans-Cis Isomerization of 1-StN Derivatives

| Derivative | Solvent | (25°C) |

|---|---|---|

| 1-Styrylnaphthalene | n-Hexane | 0.15 |

| 4'-Br-1-StN | Ethanol | 0.28 |

| 4'-Cl-1-StN | Acetonitrile | 0.21 |

1.2. Temperature-Dependent Pathways

The activation energy () for trans→cis isomerization varies with substituents and solvent:

Photocyclization Reactions

Under prolonged UV exposure, 1-StN undergoes 6π-electrocyclization to form phenanthrene derivatives. This reaction proceeds via a perpendicular excited-state configuration (perp*) that facilitates ring closure .

Key Observations:

-

Cyclization efficiency depends on substituent electronic effects : Electron-withdrawing groups (e.g., Cl, Br) stabilize the perp* state, enhancing cyclization .

-

Competing pathways: Cyclization vs. isomerization are regulated by solvent viscosity and temperature .

3.1. Rotational Isomerism

1-StN exhibits a single dominant s-trans conformer due to steric hindrance between naphthalene and benzene rings. In contrast, 2-Styrylnaphthalene shows equilibrium between s-trans and s-cis conformers () .

3.2. Solvent Effects

| Solvent | Effect on | Dominant Mechanism |

|---|---|---|

| n-Hexane | Low polarity → Triplet | Triplet |

| Ethanol | High polarity → Singlet | Singlet |

| Acetonitrile | Polar aprotic → Mixed | Both |

4.1. Palladium-Catalyzed Isomerization

1-StN derivatives participate in Pd-catalyzed cis-trans equilibration. For example:

-

-1,2-Diphenylethene isomerizes to the E-isomer with 100% yield using Pd(OAc)₂/t-Bu₂PCl .

-

Mechanism involves oxidative addition of H₂O to Pd, forming a Pd–H intermediate that facilitates isomerization .

Computational Insights

CNDO/S molecular orbital calculations reveal:

科学的研究の応用

Chemical Properties and Structure

1-Styrylnaphthalene has the chemical formula and features a naphthalene ring system with an attached styryl group. This structure contributes to its unique reactivity and photochemical properties, including strong fluorescence, which is valuable in several applications.

Organic Light-Emitting Diodes (OLEDs)

1-SN has been explored as a host material in OLED technology due to its excellent film-forming properties and thermal stability. Research indicates that derivatives of 1-SN can serve as emitters, enabling the production of displays with high contrast and improved efficiency. The compound's ability to emit light at specific wavelengths enhances its utility in this field.

Table 1: Comparison of Styrylnaphthalene Derivatives in OLEDs

| Compound Name | Emission Wavelength | Thermal Stability | Film-Forming Ability |

|---|---|---|---|

| This compound | Variable | High | Excellent |

| Distyrylnaphthalene | Broad spectrum | Moderate | Good |

| Other derivatives | Specific to structure | Varies | Depends on synthesis |

Liquid Crystals

Research has also investigated the potential of 1-SN derivatives in liquid crystal applications. Their ability to self-assemble into ordered structures makes them suitable for developing advanced display technologies.

Fluorescent Imaging

1-SN derivatives have been synthesized as conjugated oligoelectrolytes (SN-COEs) for use as fluorescent probes in biological imaging. These compounds exhibit high biocompatibility and broad emission spectra, making them effective for staining cellular membranes and visualizing intracellular processes. Studies confirm their safety for use in human and animal cell studies, enhancing their applicability in biomedical research .

Case Study: SN-COEs in Cell Imaging

- Objective : To visualize membrane-dependent cellular processes.

- Method : Fluorescence microscopy was employed to assess the staining efficiency of SN-COEs.

- Results : All tested compounds showed high fluorescence intensity and low cytotoxicity, confirming their potential as biological imaging agents.

Photoinitiators in Polymer Chemistry

Recent studies have highlighted the role of 1-SN derivatives as efficient photosensitizers in photopolymerization processes. They are used alongside diaryliodonium salts to initiate polymerization reactions under visible light. This application is particularly relevant for developing new materials in 3D printing and other polymer-based technologies .

Table 2: Photoinitiating Systems Based on this compound Derivatives

| Compound Name | Application Area | Efficiency |

|---|---|---|

| 1-Amino-4-methyl-6-styrylnaphthalene | Cationic photopolymerization | High |

| 1-Amino-6-stylylnaphthalene derivatives | Free-radical polymerization | Moderate to High |

作用機序

The mechanism of action of 1-styrylnaphthalene involves its interaction with molecular targets through its active oxygen species properties. It can initiate polymerization reactions by generating reactive intermediates that propagate the polymer chain growth . Additionally, its fluorescent properties are due to the excitation of its electrons to higher energy states, followed by the emission of light as the electrons return to their ground state .

類似化合物との比較

Key Observations :

- The styryl group enables superior synthetic efficiency (99% yield) compared to silylethynyl derivatives (43–95%) .

- Palladium catalysts in cross-coupling reactions are critical for high regioselectivity and yield in styrylated naphthalenes .

Optical Properties

Substituents significantly influence absorption and fluorescence behavior due to electronic and steric effects:

Key Observations :

- Silylethynyl groups induce a bathochromic shift (red shift) in absorption maxima (~300 nm vs. 275–310 nm for naphthalene) and enhance fluorescence quantum yields (Φ = 0.85 vs. 0.23 for naphthalene) due to extended π-conjugation and electron-donating effects .

- The styryl group in this compound likely amplifies conjugation further, but experimental optical data are lacking in the provided evidence.

Steric and Electronic Effects

- Steric Hindrance: The styryl group’s bulkiness may reduce intermolecular interactions compared to smaller substituents like –C≡C–Si(CH₃)₃. In fluorescence quenching studies, bulky substituents on naphthalene derivatives (e.g., silylethynyl) exhibit lower quenching rate constants with 9,10-dicyanoanthracene, suggesting steric protection of the excited state .

- However, this remains speculative without direct data.

生物活性

1-Styrylnaphthalene (CAS Number: 2043-00-7) is an organic compound characterized by a naphthalene ring bonded to a styryl group. Its unique structure gives rise to diverse biological activities, making it a subject of interest in various fields, including pharmacology, photochemistry, and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential applications.

This compound exhibits photophysical properties that are central to its biological activity. It acts as an active oxygen species (AOS) , which allows it to participate in various biochemical reactions:

- Target of Action : The compound interacts with biological molecules under light exposure, influencing cellular processes.

- Mode of Action : Its photophysical characteristics enable it to undergo photoisomerization , which can alter its reactivity and interaction with cellular targets.

- Biochemical Pathways : The compound's role as an AOS suggests it may affect pathways related to oxidative stress and light response in cells.

Research indicates that this compound has several notable biochemical properties:

Pharmacological Applications

The pharmacological potential of this compound is being explored in several contexts:

- Medical Imaging : Its fluorescent properties under UV light make it a candidate for use in medical diagnostics and imaging techniques.

- Polymerization Initiator : Due to its AOS characteristics, it is valuable in the synthesis of various polymers.

Case Studies

-

Cell Proliferation Studies :

- In vitro studies demonstrated that this compound significantly enhances EGF-induced cell proliferation. This suggests its potential utility in therapeutic applications targeting cellular growth and repair mechanisms.

-

Photochemical Interactions :

- Research has shown that this compound can interact with various biomolecules, influencing their function through photochemical reactions. This includes the formation of reactive intermediates that could potentially lead to cellular damage or therapeutic effects depending on the context.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Styrylnaphthalene | Styryl group at position 2 | Different photophysical properties |

| Styrene | Simple vinyl compound without naphthalene moiety | Lacks complex aromatic system |

| Distyrylnaphthalene | Two styryl groups attached to naphthalene | Exhibits distinct reactivity due to multiple substituents |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for designing toxicity studies on 1-Styrylnaphthalene?

- Answer : Follow systematic review frameworks such as those outlined in ATSDR's toxicological profiles . Key steps include:

- Exposure routes : Prioritize inhalation, oral, and dermal routes (Table B-1) .

- Health outcomes : Assess systemic effects (e.g., hepatic, respiratory) and include controls for confounding variables.

- Species selection : Use laboratory mammals (e.g., rodents) and human observational studies where feasible.

- Data extraction : Use standardized forms to capture dose-response relationships and study limitations (Table C-2) .

Q. How should researchers characterize the physicochemical properties of this compound?

- Answer : Employ validated protocols for measuring:

- Stability : Conduct degradation studies under varying pH and temperature conditions.

- Solubility : Use high-performance liquid chromatography (HPLC) or gas chromatography (GC) with mass spectrometry .

- Partition coefficients : Determine log P values via shake-flask or computational methods (e.g., QSAR models).

Q. What are the best practices for synthesizing this compound in a laboratory setting?

- Answer :

- Route optimization : Use Friedel-Crafts alkylation or palladium-catalyzed coupling for styryl-naphthalene bond formation.

- Purification : Employ column chromatography with silica gel and validate purity via NMR and GC-MS.

- Safety : Follow OSHA guidelines for handling naphthalene derivatives, including fume hood use and PPE .

Advanced Research Questions

Q. How can conflicting data on this compound’s metabolic pathways be resolved?

- Step 1 : Classify studies as High/Moderate/Low Confidence based on experimental rigor (e.g., sample size, controls).

- Step 2 : Use mechanistic studies (e.g., in vitro CYP450 assays) to validate in vivo findings.

- Step 3 : Conduct sensitivity analyses to identify dose-dependent or species-specific discrepancies .

Q. What computational tools are suitable for predicting this compound’s environmental fate?

- Answer :

- Software : Use EPI Suite for biodegradation half-life estimates or COSMOtherm for solubility predictions.

- Validation : Cross-reference predictions with experimental monitoring data (e.g., soil/water partitioning coefficients) .

- Limitations : Address uncertainties in model parameters through Monte Carlo simulations .

Q. How should researchers integrate multi-omics data to study this compound’s carcinogenic potential?

- Answer :

- Transcriptomics : Identify dysregulated genes (e.g., CYP1A1, TP53) via RNA-seq in exposed cell lines.

- Metabolomics : Use LC-MS to detect reactive metabolites (e.g., styryl-epoxides) linked to DNA adduct formation.

- Data synthesis : Apply PRISMA guidelines to harmonize heterogeneous datasets and assess bias .

Methodological Guidance

Q. What criteria should govern the inclusion of this compound studies in a meta-analysis?

- Study types : Peer-reviewed articles, cohort studies, and case-control analyses.

- Exclusion : Non-peer-reviewed sources unless validated by three independent experts .

- Language : Include non-English studies if abstracts/tables are translatable.

Q. How can risk of bias be assessed in this compound toxicity studies?

- Domains : Evaluate randomization, blinding, and attrition rates.

- Scoring : Rate studies as "low," "moderate," or "high" risk, and exclude high-risk studies from quantitative synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。